3-(2-chlorophenyl)-N'-[(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE is an organic compound that features a chlorophenyl group, a methyl-substituted oxazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Various catalysts can be used to facilitate reactions, including acids, bases, and transition metal complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine
- N-(2-CHLOROPHENYL)-3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-PROPENAMIDE
Uniqueness
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O5 |
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Molecular Weight |
415.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N'-[2-(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C20H18ClN3O5/c1-12-18(19(24-29-12)15-8-3-4-9-16(15)21)20(26)23-22-17(25)11-28-14-7-5-6-13(10-14)27-2/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
YHAMROZKXCOSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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